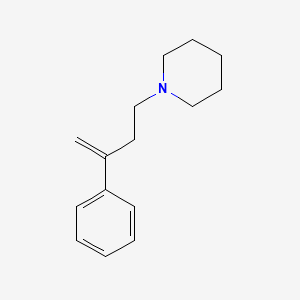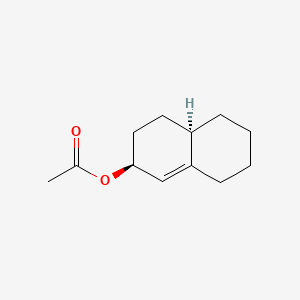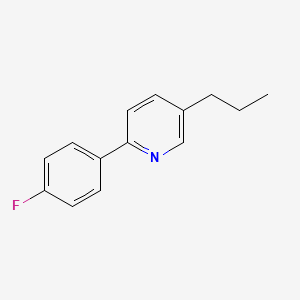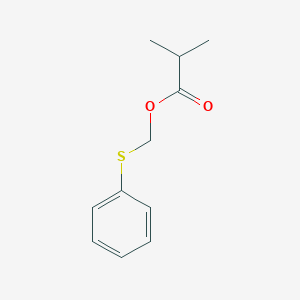
1-Nitrosonaphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitrosonaphthalen-2(1H)-one is an organic compound with the molecular formula C10H7NO2. It is known for its distinctive structure, which includes a nitroso group attached to a naphthalene ring. This compound is often used in various chemical processes and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitrosonaphthalen-2(1H)-one can be synthesized through several methods. One common approach involves the nitration of naphthalene followed by the reduction of the nitro group to a nitroso group. The reaction typically requires strong acids like sulfuric acid and nitric acid for nitration, and reducing agents such as iron or zinc in the presence of hydrochloric acid for the reduction step.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Nitrosonaphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, sulfonic acids, and alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Aminonaphthalene derivatives.
Substitution: Various substituted naphthalene compounds.
Scientific Research Applications
1-Nitrosonaphthalen-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Nitrosonaphthalen-2(1H)-one involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of biological pathways, contributing to the compound’s observed effects.
Similar Compounds:
1-Nitrosonaphthalene: Similar structure but with a nitro group instead of a nitroso group.
2-Nitrosonaphthalene: The nitro group is attached at a different position on the naphthalene ring.
1-Aminonaphthalene: Contains an amino group instead of a nitroso group.
Uniqueness: this compound is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
| 112328-04-8 | |
Molecular Formula |
C10H7NO2 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
1-nitroso-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H7NO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11-13/h1-6,10H |
InChI Key |
QLVGTUKTMWWALI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(C(=O)C=CC2=C1)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Silane, trimethyl[(1-methylcyclopropyl)methyl]-](/img/structure/B14319058.png)





